1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine
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Overview
Description
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine is a chemical compound with the molecular formula C11H16FNO2. It is characterized by the presence of a fluoro-substituted phenyl ring and a methoxyethoxy group, which contribute to its unique chemical properties. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-methoxyethanol.
Reaction Conditions: The initial step involves the reaction of 3-fluoroaniline with 2-methoxyethanol under acidic conditions to form an intermediate. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-substituted phenyl ring and the methoxyethoxy group contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways. Detailed studies on its mechanism of action are ongoing, with researchers aiming to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-N-methylmethanamine: This compound lacks the methoxyethoxy group, resulting in different chemical properties and biological activities.
1-(2-Methoxyethoxy)phenyl)-N-methylmethanamine:
1-(3-Chloro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine: The presence of a chloro group instead of a fluoro group leads to variations in chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-fluoro-2-(2-methoxyethoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-13-8-9-4-3-5-10(12)11(9)15-7-6-14-2/h3-5,13H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGIZLNMYFPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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